

A Comparative Guide to the Lewis Acidity of Ferric Bromide

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Compound of Interest

Compound Name: *Ferric bromide*

Cat. No.: *B157015*

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This guide provides a quantitative comparison of the Lewis acidity of **ferric bromide** (FeBr_3) against other commonly used Lewis acids. The data presented is supported by established experimental methods, offering a clear and objective resource for selecting the appropriate Lewis acid for various chemical transformations.

Quantitative Comparison of Lewis Acidity

The Lewis acidity of a compound is a measure of its ability to accept an electron pair. One of the most widely accepted methods for quantifying Lewis acidity is the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a substance.^[1] The AN is derived from the change in the ^{31}P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et_3PO), upon interaction with the Lewis acid.^[1] A higher Acceptor Number indicates a stronger Lewis acid.

While an experimentally determined Gutmann-Beckett Acceptor Number for **ferric bromide** is not readily available in the reviewed literature, its Lewis acidity can be contextualized by comparing it with other common Lewis acids for which AN values have been established.

Lewis Acid	Chemical Formula	Gutmann-Beckett Acceptor Number (AN)
Antimony Pentachloride	SbCl ₅	100[1]
Boron Tribromide	BBr ₃	109.3
Boron Trichloride	BCl ₃	105.7
Aluminum Trichloride	AlCl ₃	87[1]
Boron Trifluoride Etherate	BF ₃ ·OEt ₂	88.5
Titanium Tetrachloride	TiCl ₄	70[1]
Ferric Bromide	FeBr ₃	Not available
Zinc Chloride	ZnCl ₂	Not available

Note: The Acceptor Number is a dimensionless quantity.

Although a precise AN for **ferric bromide** is not listed, it is widely recognized as a potent Lewis acid catalyst in various organic reactions, such as the halogenation of aromatic compounds.[2] Its catalytic activity suggests a significant Lewis acidic character, likely placing it in a comparable range to other effective metal halide catalysts. For instance, in Friedel-Crafts reactions, both aluminum and iron halides are commonly employed as catalysts.

Experimental Protocol: The Gutmann-Beckett Method

The Gutmann-Beckett method is a robust experimental procedure to determine the Lewis acidity of a substance by ³¹P NMR spectroscopy.[1]

Materials:

- Lewis acid of interest (e.g., **Ferric Bromide**)
- Triethylphosphine oxide (Et₃PO) - the probe molecule
- Anhydrous, non-coordinating deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂)

- NMR tubes
- Glassware for sample preparation (e.g., vials, pipettes)
- NMR spectrometer equipped with a phosphorus probe

Procedure:

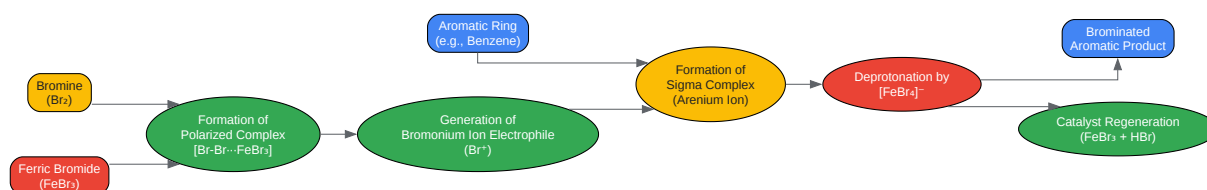
- Preparation of the Et₃PO Reference Solution:
 - Dissolve a precise amount of Et₃PO in the chosen deuterated solvent to prepare a stock solution of known concentration.
 - Record the ³¹P NMR spectrum of this solution. The chemical shift of the free Et₃PO serves as the reference value (δ_{ref}). In a weakly Lewis acidic solvent like hexane, the reference chemical shift is approximately 41.0 ppm.[\[1\]](#)
- Preparation of the Lewis Acid-Et₃PO Adduct Solution:
 - In a separate vial, dissolve a known amount of the Lewis acid (e.g., **ferric bromide**) in the deuterated solvent.
 - To this solution, add a precise volume of the Et₃PO stock solution to achieve a 1:1 molar ratio of Lewis acid to Et₃PO.
 - Gently mix the solution to ensure the formation of the Lewis acid-base adduct.
- NMR Measurement:
 - Transfer the adduct solution to an NMR tube.
 - Acquire the ³¹P NMR spectrum of the sample. The observed chemical shift (δ_{sample}) will be downfield from the reference signal due to the deshielding of the phosphorus nucleus upon coordination with the Lewis acid.[\[1\]](#)
- Calculation of the Acceptor Number (AN):

- The Acceptor Number is calculated using the following formula[1]: $AN = 2.21 \times (\delta_{\text{sample}} - \delta_{\text{ref}})$
- Where δ_{sample} is the ^{31}P chemical shift of the Lewis acid- Et_3PO adduct and δ_{ref} is the chemical shift of free Et_3PO in a non-coordinating solvent (typically referenced to 41.0 ppm in hexane).

Catalytic Role of Ferric Bromide: A Mechanistic Overview

Ferric bromide is a widely used Lewis acid catalyst, particularly in electrophilic aromatic substitution reactions such as the bromination of benzene. Its catalytic activity stems from its ability to polarize the bromine molecule, generating a potent electrophile.

Below is a diagram illustrating the logical workflow of **ferric bromide**'s catalytic action in the bromination of an aromatic ring.



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Catalytic cycle of **ferric bromide** in aromatic bromination.

This diagram illustrates the key steps in the **ferric bromide**-catalyzed bromination of an aromatic ring. The Lewis acid, FeBr_3 , interacts with bromine to create a more potent electrophile, which is then attacked by the electron-rich aromatic ring. The subsequent deprotonation of the intermediate sigma complex yields the brominated product and regenerates the catalyst.

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References

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